molecular formula C17H14BrNO3 B5914958 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid

4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid

Cat. No. B5914958
M. Wt: 360.2 g/mol
InChI Key: GMGZIGIETDYGCJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid, also known as 4-Bromo-α-PPP, is a research chemical that belongs to the phenylpiperidine class. It is a potent stimulant and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acidα-PPP involves its ability to increase the release and inhibit the reuptake of dopamine and serotonin neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, resulting in the stimulant effects of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acidα-PPP include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. However, prolonged use of the compound can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acidα-PPP in lab experiments is its potency and selectivity for dopamine and serotonin neurotransmitters. This allows researchers to study the effects of these neurotransmitters on the central nervous system. However, one limitation is the potential for abuse and addiction, which can make it difficult to control the dosage and ensure the safety of researchers.

Future Directions

For research on 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acidα-PPP include studying its effects on other neurotransmitters and receptors in the brain. This can help researchers better understand the complex interactions between different neurotransmitters and their role in various neurological and psychiatric disorders. Additionally, research can focus on developing safer and more selective compounds with similar effects to 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acidα-PPP.

Synthesis Methods

The synthesis of 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acidα-PPP involves the reaction of 4-bromoacetophenone with methylamine to form N-methyl-4-bromoamphetamine. This compound is then reacted with acetic anhydride to form N-acetyl-N-methyl-4-bromoamphetamine. Finally, the N-acetyl group is removed using hydrochloric acid to form 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acidα-PPP.

Scientific Research Applications

4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acidα-PPP has been used in scientific research to study its effects on the central nervous system. It has been shown to be a potent stimulant, with effects similar to those of amphetamines. It has also been used to study its effects on serotonin and dopamine neurotransmitters.

properties

IUPAC Name

4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-11(10-16(20)12-2-6-14(18)7-3-12)19-15-8-4-13(5-9-15)17(21)22/h2-10,19H,1H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZIGIETDYGCJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid

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